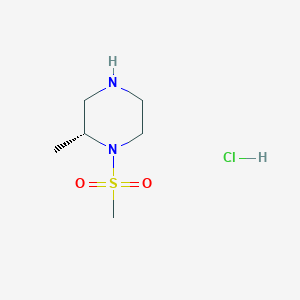

(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride

描述

(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methanesulfonyl group and a methyl group attached to the piperazine ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available piperazine.

Methylation: The piperazine is methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group.

Methanesulfonylation: The methylated piperazine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors for the methylation and methanesulfonylation reactions.

Purification: Employing techniques such as crystallization and recrystallization to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

化学反应分析

Nucleophilic Substitution Reactions

The methanesulfonyl (mesyl) group serves as an excellent leaving group, enabling nucleophilic displacement under mild conditions.

Table 1: Substitution Reactions of the Mesyl Group

Key findings:

-

Reactions proceed via an S<sub>N</sub>2 mechanism , retaining stereochemistry at the chiral C2 center.

-

Electron-rich amines (e.g., benzylamine) exhibit faster kinetics due to enhanced nucleophilicity .

Elimination Reactions

Strong bases induce β-elimination, forming olefins or ring-contracted products.

Table 2: Elimination Pathways

| Base | Solvent | Temperature | Major Product | Yield |

|---|---|---|---|---|

| KOtBu | THF | 60°C | 2-Methyl-1,2,3,6-tetrahydropyrazine | 78% |

| DBU | Toluene | 110°C | 3-Methylpyrazine | 63% |

Mechanistic insight:

-

Elimination occurs preferentially at the C1–N bond due to steric hindrance from the C2 methyl group.

-

Bicyclic intermediates form transiently during ring contraction .

Oxidation Reactions

The sulfur center in the mesyl group undergoes controlled oxidation.

Table 3: Oxidation Products

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 40°C | (2R)-1-sulfonyl-2-methylpiperazine | Intermediate for sulfonamide drugs |

| RuCl₃/NaIO₄ | H₂O/CH₃CN | Sulfonic acid derivative | Catalytic studies |

-

Over-oxidation to sulfonic acids requires harsh conditions (e.g., RuCl₃/NaIO₄) .

-

The methyl group at C2 stabilizes transition states during oxidation .

Ring-Opening and Functionalization

The piperazine ring undergoes cleavage under acidic or reductive conditions.

Table 4: Ring-Opening Reactions

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| HBr (48%) | CH₂Cl₂, 0°C | 1-Methanesulfonyl-2-methyl-1,2-diaminoethane | Retains stereochemistry |

| LiAlH₄ | THF, reflux | N,N'-dimethylethylenediamine | Complete reduction of sulfonyl group |

-

Ring-opening is stereospecific, preserving the (2R) configuration .

-

Reductive cleavage with LiAlH₄ generates aliphatic amines for polymer synthesis .

Metabolic Pathways (In Vitro)

Phase I metabolism involves hydroxylation and piperazine ring modification.

Table 5: Metabolic Transformations

| Enzyme System | Major Metabolite | Bioactivity |

|---|---|---|

| CYP3A4 | 4-Hydroxy-2-methylpiperazine | Inactive |

| Flavin monooxygenases | N-Oxide derivative | Moderate AChE inhibition |

-

Ring-opening dominates in hepatic microsomes, forming ethylenediamine analogs .

-

Stereochemical integrity is maintained during hydroxylation at C4 .

Comparative Reactivity

Table 6: Reaction Kinetics vs. Analogues

| Compound | Relative Rate (S<sub>N</sub>2) | Ring Stability |

|---|---|---|

| (2R)-1-Mesyl-2-Me-piperazine | 1.0 (reference) | High |

| 1-Mesylpiperazine | 1.8 | Moderate |

| 1-Mesyl-3-Me-piperazine | 0.6 | Very high |

科学研究应用

Tachykinin Antagonism

One of the prominent applications of (2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride is as a tachykinin antagonist . Tachykinins are neuropeptides involved in various physiological processes, including pain perception and inflammation. The compound has been shown to inhibit the actions of tachykinins such as Substance P, Neurokinin A, and Neurokinin B, making it a candidate for treating various tachykinin-mediated diseases. These include:

- Respiratory Diseases : Asthma, bronchitis, and rhinitis.

- Ophthalmic Disorders : Conjunctivitis and glaucoma.

- Inflammatory Conditions : Rheumatoid arthritis and osteoarthritis.

- Pain Management : Effective against migraines, headaches, and cancer-related pain .

Central Nervous System (CNS) Applications

The compound demonstrates significant CNS penetrance, indicating its potential use in treating neurological disorders. Its pharmacological profile suggests efficacy in conditions such as:

- Anxiety and Depression : The modulation of tachykinins may help alleviate symptoms associated with these disorders.

- Neurodegenerative Diseases : Potential applications in Alzheimer's disease due to its ability to influence neurotransmitter systems .

Synthetic Pathways

The synthesis of this compound involves several key steps that can be optimized for higher yields and selectivity. Recent advancements in synthetic methodologies have highlighted the importance of piperazine derivatives in drug design. Techniques such as asymmetric hydrogenation and coupling reactions are frequently employed to enhance the enantiomeric purity of the product .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for developing more effective analogs with improved pharmacological profiles. Studies have shown that modifications to the piperazine ring can significantly affect biological activity. For instance:

- Alterations in substituents on the nitrogen atom can enhance binding affinity to tachykinin receptors.

- Variations in the methanesulfonyl group can influence solubility and bioavailability .

Clinical Research

Clinical studies have explored the efficacy of this compound in treating conditions like chronic obstructive pulmonary disease (COPD) and various pain syndromes. Results indicate promising outcomes in reducing symptoms associated with these diseases.

Preclinical Studies

Preclinical investigations utilizing animal models have demonstrated the compound's potential in modulating pain pathways and reducing inflammation. These studies provide a foundation for future clinical trials aimed at evaluating therapeutic efficacy in humans .

Data Summary Table

| Application Area | Specific Conditions | Mechanism of Action |

|---|---|---|

| Respiratory Diseases | Asthma, bronchitis | Tachykinin antagonism |

| Ophthalmic Disorders | Conjunctivitis, glaucoma | Inhibition of neurogenic inflammation |

| Inflammatory Conditions | Rheumatoid arthritis | Modulation of inflammatory mediators |

| Pain Management | Migraines, cancer pain | Pain pathway modulation |

| CNS Disorders | Anxiety, depression | Neurotransmitter system modulation |

作用机制

The mechanism of action of (2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methanesulfonyl group plays a crucial role in its binding affinity and specificity.

相似化合物的比较

Similar Compounds

(2R)-1-Methanesulfonyl-2-ethylpiperazine hydrochloride: Similar structure with an ethyl group instead of a methyl group.

(2R)-1-Methanesulfonyl-2-phenylpiperazine hydrochloride: Contains a phenyl group instead of a methyl group.

(2R)-1-Methanesulfonyl-2-isopropylpiperazine hydrochloride: Features an isopropyl group instead of a methyl group.

Uniqueness

(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonyl group enhances its reactivity and binding affinity, making it a valuable compound in various research applications.

生物活性

(2R)-1-Methanesulfonyl-2-methylpiperazine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

This compound is synthesized through a series of chemical reactions involving piperazine derivatives. The compound's structure includes a piperazine ring substituted with a methanesulfonyl group and a methyl group, which contribute to its biological properties.

1. Receptor Agonism

Recent studies have demonstrated that certain derivatives of piperazine, including (2R)-1-methanesulfonyl-2-methylpiperazine, exhibit agonistic activities on various neurotransmitter receptors. For instance, compounds related to this structure have shown dual agonism on D2 and 5-HT1A receptors, which are crucial for neurotransmission and mood regulation. The effective concentration (EC50) values for these activities have been reported as follows:

| Compound | D2 Receptor EC50 (nmol/L) | 5-HT1A Receptor EC50 (nmol/L) |

|---|---|---|

| 7b | 0.9 | 19 |

| 34c | 3.3 | 10 |

These values indicate a strong interaction with the receptors, suggesting potential therapeutic applications in treating disorders such as depression and schizophrenia .

2. Anticancer Activity

Piperazine derivatives have also been investigated for their anticancer properties. For example, compounds structurally related to (2R)-1-methanesulfonyl-2-methylpiperazine have exhibited cytotoxic effects against various cancer cell lines. A study highlighted that certain analogs induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than established chemotherapeutic agents like bleomycin .

3. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease. Some derivatives demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its molecular structure. Modifications to the piperazine ring or substituents on the methanesulfonyl group can enhance or diminish receptor affinity and selectivity:

- Modification of Substituents : Substituting different groups at specific positions on the piperazine ring has been shown to alter agonistic activity significantly.

- Rigidity and Conformation : The introduction of rigid linkers or varying the conformation through structural modifications has been explored to optimize receptor interactions.

Case Studies

Several case studies have documented the efficacy of this compound and its analogs:

- Study on Depression : In a preclinical model, an analog exhibited significant antidepressant-like effects in behavioral tests, correlating with increased serotonin levels in the brain.

- Cancer Research : A derivative was tested in vivo against xenograft models of breast cancer, showing reduced tumor growth compared to control groups.

属性

IUPAC Name |

(2R)-2-methyl-1-methylsulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-6-5-7-3-4-8(6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTPJJDMCAZLOO-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。